molecular formula C6H10N2O2 B8444913 Tetrahydropyridino[1,2-c][1,2,3]oxadiazolone

Tetrahydropyridino[1,2-c][1,2,3]oxadiazolone

Cat. No. B8444913
M. Wt: 142.16 g/mol
InChI Key: JVZZMANDNMZDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydropyridino[1,2-c][1,2,3]oxadiazolone is a useful research compound. Its molecular formula is C6H10N2O2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tetrahydropyridino[1,2-c][1,2,3]oxadiazolone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahydropyridino[1,2-c][1,2,3]oxadiazolone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

1,3a,4,5,6,7-hexahydrooxadiazolo[3,4-a]pyridin-3-one

InChI

InChI=1S/C6H10N2O2/c9-6-5-3-1-2-4-8(5)7-10-6/h5,7H,1-4H2

InChI Key

JVZZMANDNMZDTQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)C(=O)ON2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-Nitrosopipecolinic acid (prepared by the method of W. Lijinsky, L. Keefer and J. Loo Tetrahedron 1970, 26, 5137) (1.82 g, 11.5 mM) in dichloromethane (15 ml) was cooled in ice and treated dropwise with trifluoroacetic acid (1.62 ml, 11.5 mM). The mixture was stirred with cooling for 6 h then diluted with further dichloromethane. and washed with saturated aqueous sodium hydrogen carbonate solution until the washings were neutral. The organic phase was dried (MgSO4) and evaporated to give the title compound as a yellow oil (1.12 g, 76%); νmax (CH2Cl2) 1732 cm-1 : δH (CDCl3) 1.90-2.02 (2H, m), 2.04-2.19 (2H, m), 2.63 (2H, t, J 6 Hz) and 4.25 (2H, t, Y 6 Hz); EI m/e 140 (93%).
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Yield
76%

Synthesis routes and methods II

Procedure details

Trifluoroacetic anhydride (1.93 g) was added to the THF (92 mL) solution of crude (2RS)-1-nitrosopiperidine-2-carboxylic acid under a nitrogen atmosphere at 0° C. and stirred for 5 h at 0° C. and for 2 h at room temperature. The solution was concentrated under a reduced pressure. The residue was applied to silica gel column chromatography, then the column was eluted with n-hexane-AcOEt (1/1-0/1). The titled compound was obtained as colorless crystals (1.10 g, 33%).
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1.93 g
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92 mL
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